molecular formula C15H12Cl2N6O B5554854 1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine

1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine

Cat. No.: B5554854
M. Wt: 363.2 g/mol
InChI Key: JGRYVLIKPSKBEF-UFWORHAWSA-N
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Description

1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a tetrazole ring and dichlorophenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dichlorophenylmethanol: This intermediate is synthesized through the chlorination of phenylmethanol using chlorine gas under controlled conditions.

    Formation of 3,4-dichlorophenylmethoxybenzaldehyde: The intermediate is then reacted with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the methoxybenzaldehyde derivative.

    Synthesis of the final compound: The methoxybenzaldehyde derivative is then reacted with tetrazole in the presence of a catalyst, such as palladium, under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or acid catalyst, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved.

Scientific Research Applications

1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine: Similar structure but with different substitution pattern on the phenyl ring.

    1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-4-amine: Similar structure but with a different position of the tetrazole ring.

Uniqueness

1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and tetrazole groups. This combination of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O/c16-12-6-5-10(7-13(12)17)9-24-14-4-2-1-3-11(14)8-19-23-15(18)20-21-22-23/h1-8H,9H2,(H2,18,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRYVLIKPSKBEF-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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